(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate
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Overview
Description
(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C18H35NO4S and a molecular weight of 361.54 g/mol . This compound is known for its unique structure, which includes a bicyclic framework derived from bornane and a sulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate typically involves the reaction of (1,5-Dimethylhexyl)amine with (1S)-2-oxobornane-10-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1,5-Dimethylhexyl)ammonium (1R)-2-oxobornane-10-sulphonate
- (1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-phosphonate
- (1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-carboxylate
Uniqueness
(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate is unique due to its specific combination of a bicyclic bornane framework and a sulphonate group. This structure imparts distinctive chemical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
83781-02-6 |
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Molecular Formula |
C18H35NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;[(2S)-6-methylheptan-2-yl]azanium |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t;8-/m.0/s1 |
InChI Key |
IJUZWPVVLRFXDI-WDBKTSHHSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[NH3+].CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Canonical SMILES |
CC(C)CCCC(C)[NH3+].CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
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